molecular formula C21H21FN6O B2610490 7-Fluoro-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2415625-17-9

7-Fluoro-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2610490
CAS No.: 2415625-17-9
M. Wt: 392.438
InChI Key: PMTSQQJMFMQTJI-UHFFFAOYSA-N
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Description

7-Fluoro-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Moiety: The piperidine ring can be attached through nucleophilic substitution reactions, often involving the use of piperidine derivatives and appropriate leaving groups.

    Formation of the Pyrazolo[1,5-a]pyrazine Ring: This step involves the construction of the pyrazolo[1,5-a]pyrazine ring system, which can be achieved through cyclization reactions involving hydrazine derivatives and suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (S_NAr) reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield piperidone derivatives, while reduction of the quinazolinone core could produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazolinones and related heterocycles in various chemical reactions.

Biology

Biologically, 7-Fluoro-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial effects, depending on its interaction with specific molecular targets.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for creating novel compounds with desired biological activities.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 6-fluoroquinazolinone share structural similarities with the quinazolinone core.

    Pyrazolo[1,5-a]pyrazine Derivatives: Compounds like 2-methylpyrazolo[1,5-a]pyrazine and 3,5-dimethylpyrazolo[1,5-a]pyrazine are structurally related to the pyrazolo[1,5-a]pyrazine moiety.

Uniqueness

What sets 7-Fluoro-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one apart is its combination of the quinazolinone core with the pyrazolo[1,5-a]pyrazine and piperidine moieties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-fluoro-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O/c1-14-10-19-20(23-6-9-28(19)25-14)26-7-4-15(5-8-26)12-27-13-24-18-11-16(22)2-3-17(18)21(27)29/h2-3,6,9-11,13,15H,4-5,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTSQQJMFMQTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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